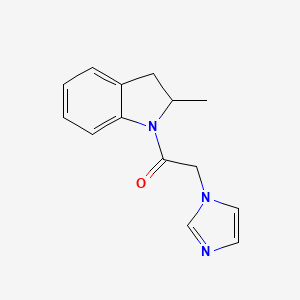
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activity of AMPA receptors, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of excitatory neurotransmission, inhibition of seizures, and neuroprotection against ischemic damage. N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the therapeutic potential of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs or therapies. Additionally, further research is needed to better understand the physiological and pathological functions of AMPA receptors in the central nervous system.
In conclusion, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent and selective antagonist of the AMPA receptor subtype and has significant potential for therapeutic applications in various neurological disorders. Its use in scientific research has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system, and there are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The final product can be obtained through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which play a crucial role in excitatory neurotransmission. The use of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRXVOATXZEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)

![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)


![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)